Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside
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Overview
Description
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside is a synthetic compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside typically involves multiple steps, including the protection of hydroxyl groups, glycosylation reactions, and deprotection steps. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying glycosylation processes in cells.
Medicine: It could be investigated for its potential therapeutic properties, such as antiviral or antibacterial activity.
Industry: It might be used in the development of new materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside involves its interaction with specific molecular targets. These targets could include enzymes involved in glycosylation, cell surface receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-acetamido-2-deoxy-a-D-glucopyranoside: Lacks the additional glycosyl group and fluorine atom.
Benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside: Similar structure but without the fluorine atom.
Uniqueness
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside is unique due to the presence of the fluorine atom and the specific glycosylation pattern
Properties
Molecular Formula |
C23H33FN2O10 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-5-fluoro-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-2-phenylmethoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C23H33FN2O10/c1-11(28)25-17-20(31)16(24)14(8-27)35-22(17)34-10-15-19(30)21(32)18(26-12(2)29)23(36-15)33-9-13-6-4-3-5-7-13/h3-7,14-23,27,30-32H,8-10H2,1-2H3,(H,25,28)(H,26,29)/t14-,15-,16-,17-,18-,19-,20+,21-,22-,23+/m1/s1 |
InChI Key |
POYIBRAGZANVDT-PEMJVJPQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)NC(=O)C)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)F)O)NC(=O)C)O)O |
Origin of Product |
United States |
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